molecular formula C6H11NO2 B2367117 2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- CAS No. 1860067-54-4

2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)-

Cat. No.: B2367117
CAS No.: 1860067-54-4
M. Wt: 129.159
InChI Key: BCJSJTVMZBUSRL-AKGZTFGVSA-N
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Description

2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- is a synthetic compound with a unique structure that makes it a valuable scaffold in various scientific research applications. It is known for its potential in designing enzyme inhibitors and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the azetidine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted azetidinecarboxylic acid derivatives.

Scientific Research Applications

2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Employed in the design of enzyme inhibitors and studying protein-ligand interactions.

    Medicine: Investigated for its potential in developing new therapeutic agents targeting specific enzymes or pathways.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Azetidinecarboxylic acid, 3,3-dimethyl, (2S)-: Another azetidine derivative with similar structural features but different substitution patterns.

    1,3-Dimethylazetidine-2-carboxylic acid: A closely related compound with slight variations in the substitution on the azetidine ring.

Uniqueness

2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for designing enzyme inhibitors and studying various biochemical processes.

Properties

IUPAC Name

(2S)-1,3-dimethylazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-3-7(2)5(4)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4?,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJSJTVMZBUSRL-AKGZTFGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN([C@@H]1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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